

Electrophysiological Characterization of FaNaC Channel Kinetics: Application Notes and Protocols

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Compound of Interest

Compound Name: *Phe-Met-Arg-Phe Like Peptide,
Snail Helix aspersa*

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Introduction

The FMRFamide-gated sodium channel (FaNaC) is a peptide-gated ion channel belonging to the Epithelial Sodium Channel/Degenerin (ENaC/DEG) superfamily.[1][2] These channels are primarily found in invertebrates and are directly activated by the neuropeptide FMRFamide and related peptides, leading to a rapid and selective influx of sodium ions.[1][2] This activation results in membrane depolarization, playing a crucial role in neuronal signaling. FaNaC channels are characterized by their fast activation and partial desensitization in the continued presence of the agonist.[1] Understanding the kinetic properties of FaNaC channels is essential for elucidating their physiological roles and for the development of novel therapeutic agents targeting peptidergic signaling pathways.

This document provides detailed application notes and protocols for the electrophysiological characterization of FaNaC channel kinetics, focusing on activation, desensitization, and ion selectivity.

Data Presentation: Quantitative Properties of FaNaC Channels

The following tables summarize key quantitative data for FaNaC channels from various species, providing a basis for experimental design and data comparison.

Table 1: Agonist Affinity and Potency

Channel Ortholog	Agonist	EC50 (μM)	Notes
Helix aspersa	FMRFamide	1.8	Expressed in Xenopus oocytes.[3]
Helix aspersa	FLRFamide	11.7	Expressed in Xenopus oocytes.[3]
Aplysia californica	FMRFamide	3.4 ± 0.4	-
Capitella teleta (FaNaC52833)	FMRFamide	0.35 ± 0.15	-
Malacoceros fuliginosus (FaNaCC52466)	FMRFamide	0.23 ± 0.06	-
Malacoceros fuliginosus (FaNaCC40284)	FMRFamide	11 ± 3	-

Table 2: Gating Kinetics and Temperature Dependence

Parameter	Value	Channel Ortholog	Conditions
Activation	Fast	Lymnaea stagnalis	Whole-cell patch clamp.[1]
Desensitization	Partial and Rapid	Lymnaea stagnalis	Whole-cell patch clamp.[1]
Desensitization Q10	1.3	Helix aspersa	Two-electrode voltage clamp in Xenopus oocytes.

Table 3: Ion Selectivity and Single-Channel Properties

Parameter	Value	Channel Ortholog	Conditions
Ion Selectivity	Highly selective for Na ⁺	Helix aspersa, Lymnaea stagnalis	[1]
Permeability Ratio (PLi/PNa)	~1.6 - 2.5	Rat ENaC (related channel)	Concentration-dependent.[4]
Permeability Ratio (PK/PNa)	~0.04 - 0.11	Rat ENaC (related channel)	Concentration-dependent.[4]
Single-Channel Conductance	9.2 pS	Helix aspersa	Outside-out patch clamp from Xenopus oocytes.[3]
Inhibitor	Amiloride	Helix aspersa, Lymnaea stagnalis	[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific cell type and recording equipment.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording of FaNaC in Xenopus oocytes

This protocol is suitable for characterizing the basic biophysical properties of FaNaC channels, including agonist dose-response relationships and ion selectivity.

Materials:

- Xenopus laevis oocytes
- cRNA encoding the FaNaC of interest
- ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5

- Agonist stock solution (e.g., 10 mM FMRFamide in water)
- Two-electrode voltage clamp amplifier system
- Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
- Micromanipulators
- Perfusion system

Procedure:

- Oocyte Preparation and cRNA Injection:
 1. Surgically remove oocytes from a female *Xenopus laevis*.
 2. Treat with collagenase to defolliculate the oocytes.
 3. Inject 50 nL of FaNaC cRNA (10-50 ng/μL) into the cytoplasm of stage V-VI oocytes.
 4. Incubate the injected oocytes in ND96 solution supplemented with penicillin and streptomycin at 18°C for 2-4 days to allow for channel expression.
- Electrophysiological Recording:
 1. Place an oocyte in the recording chamber and perfuse with ND96 solution.
 2. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
 3. Clamp the membrane potential at a holding potential of -60 mV.
 4. Establish a stable baseline current.
 5. Apply the agonist (e.g., FMRFamide) at various concentrations via the perfusion system to determine the dose-response relationship. Apply each concentration until the current reaches a steady state or a peak followed by desensitization.

6. To study ion selectivity, replace the NaCl in the ND96 solution with other salts (e.g., LiCl, KCl) and measure the reversal potential.
- Data Analysis:
 1. Measure the peak current amplitude at each agonist concentration and fit the data to the Hill equation to determine the EC50.
 2. Calculate the permeability ratios using the Goldman-Hodgkin-Katz (GHK) equation based on the measured reversal potentials in different ionic solutions.

Protocol 2: Whole-Cell Patch-Clamp Recording of FaNaC in Cultured Cells

This protocol is ideal for studying the detailed kinetics of FaNaC activation and desensitization in a mammalian cell expression system.

Materials:

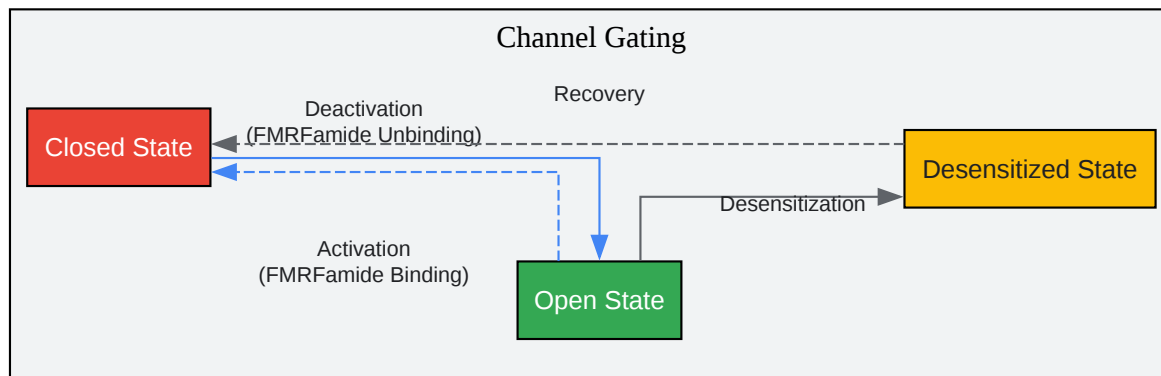
- Cultured cells (e.g., HEK293, CHO) transiently or stably expressing the FaNaC of interest
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2
- Patch-clamp amplifier system
- Borosilicate glass pipettes (3-5 MΩ resistance)
- Micromanipulator
- Fast solution exchange system

Procedure:

- Cell Culture and Transfection:

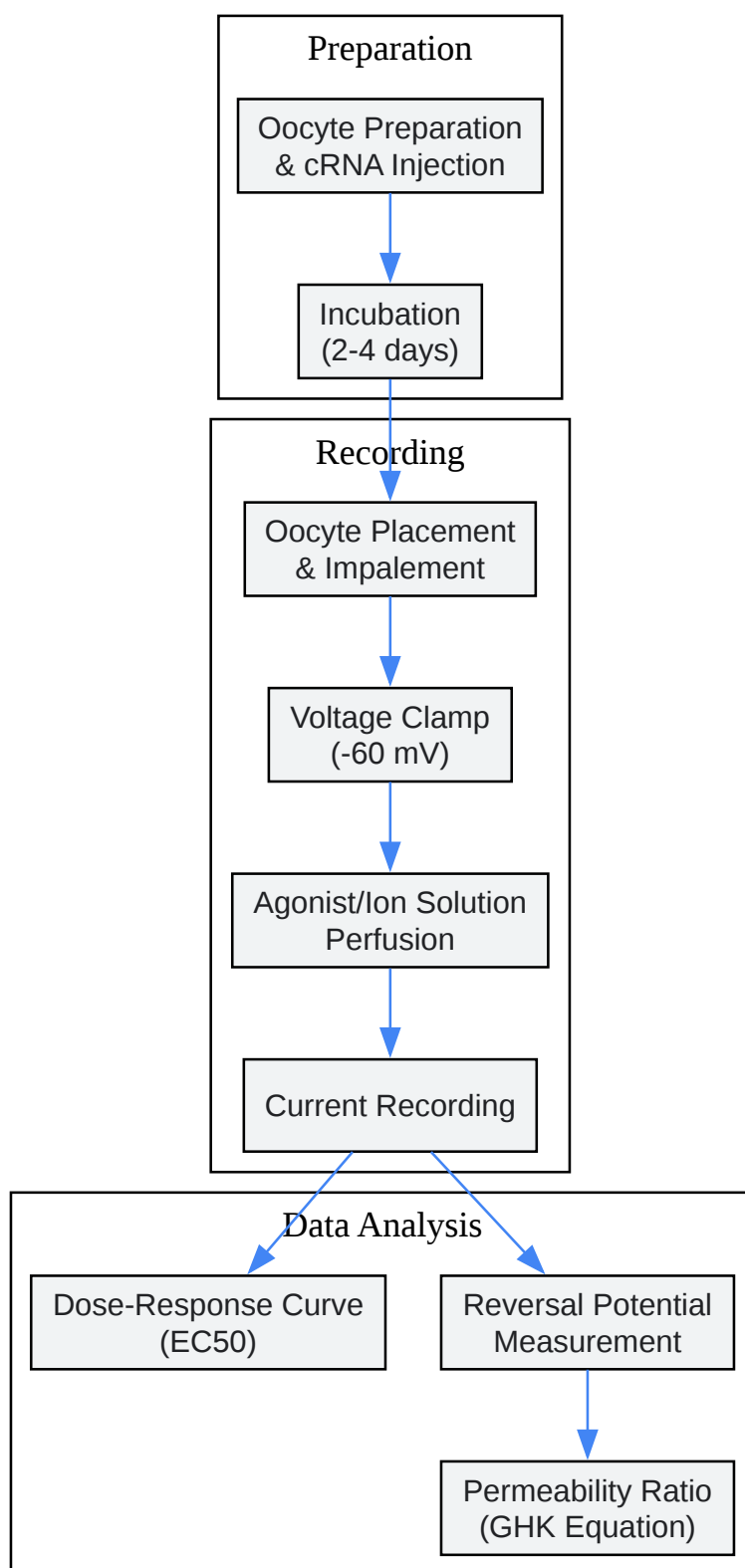
1. Culture cells on glass coverslips.
 2. Transfect the cells with a plasmid encoding the FaNaC channel using a suitable transfection reagent.
 3. Allow 24-48 hours for channel expression.
- Patch-Clamp Recording:
 1. Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
 2. Pull a patch pipette and fill it with the internal solution.
 3. Approach a cell with the patch pipette while applying positive pressure.
 4. Form a gigaohm seal ($>1\text{ G}\Omega$) between the pipette tip and the cell membrane.
 5. Rupture the membrane patch to achieve the whole-cell configuration.
 6. Clamp the cell at a holding potential of -60 mV .
 7. Rapidly apply the agonist using a fast solution exchange system to elicit a current.
 8. Record the current response, paying attention to the activation and desensitization phases.
 - Data Analysis:
 1. Fit the activation phase of the current to a single exponential function to determine the activation time constant (τ_{act}).
 2. Fit the desensitization phase to a single or double exponential function to determine the desensitization time constant(s) (τ_{desens}).

Visualizations



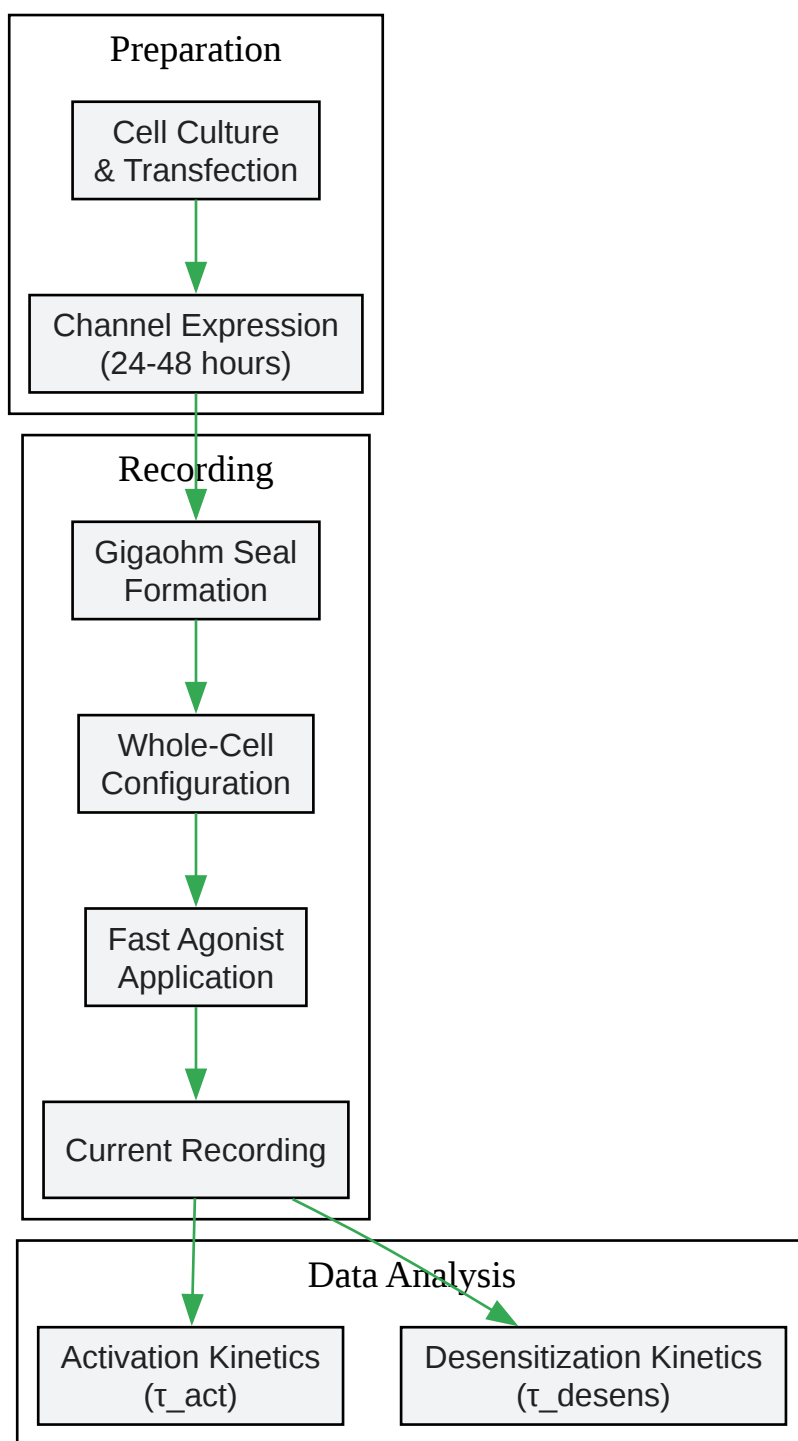
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Caption: Simplified gating scheme of the FaNaC channel.



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Caption: Experimental workflow for TEVC recording of FaNaC channels.



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Caption: Experimental workflow for whole-cell patch-clamp recording.

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